molecular formula C15H13Cl2NO2 B5749553 N-(2,4-dichlorophenyl)-3-ethoxybenzamide

N-(2,4-dichlorophenyl)-3-ethoxybenzamide

Cat. No. B5749553
M. Wt: 310.2 g/mol
InChI Key: NTXSSDWLKJHJIK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-ethoxybenzamide, also known as diclofenac ethylamide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a derivative of diclofenac, which is one of the most commonly prescribed NSAIDs worldwide. Diclofenac ethylamide has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

Diclofenac ethylamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and play a role in pain and fever. By inhibiting the activity of COX enzymes, N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac ethylamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It can also reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a molecule that plays a role in inflammation. Additionally, N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide can reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Diclofenac ethylamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also stable under normal laboratory conditions and has a long shelf-life. However, N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the mechanism by which N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide inhibits the growth of cancer cells and to identify the types of cancer that are most responsive to treatment with N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide. Another area of interest is its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment with N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide and to identify the molecular pathways involved in its neuroprotective effects. Additionally, there is a need for studies on the pharmacokinetics and pharmacodynamics of N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide in humans to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

Diclofenac ethylamide is synthesized by reacting 2,4-dichloroaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide as a white crystalline solid with a melting point of 134-136°C.

Scientific Research Applications

Diclofenac ethylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and can improve cognitive function in Alzheimer's disease. Additionally, N-(2,4-dichlorophenyl)-3-ethoxybenzamide ethylamide has been shown to have hypoglycemic effects and can improve insulin sensitivity in diabetic patients.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-7-6-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSSDWLKJHJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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